molecular formula C14H14ClNO2S B2795463 2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351648-59-3

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2795463
CAS No.: 1351648-59-3
M. Wt: 295.78
InChI Key: WVOBDEDYUSETIZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position, linked through an amide bond to a hydroxyethyl side chain that terminates in a 3-methylthiophene ring. This molecular architecture, which shares structural features with compounds known to form specific hydrogen-bonded networks in the solid state , makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is offered exclusively for laboratory research applications and is intended for use by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBDEDYUSETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine substituent or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Research indicates that compounds with similar frameworks exhibit various pharmacological activities, including:

  • Antitumor Activity : Studies have highlighted the effectiveness of benzamide derivatives in inhibiting tumor growth by targeting specific cancer pathways. For instance, modifications on the benzamide structure can enhance interactions with proteins involved in cancer progression .

Targeted Protein Degradation

Recent studies have focused on utilizing compounds like 2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide for targeted protein degradation therapies. These approaches aim to selectively degrade proteins associated with diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate protein interactions may position it as a candidate for developing novel therapeutic agents that leverage the ubiquitin-proteasome system .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Research into similar benzamide derivatives has shown potential in treating neurological conditions by modulating neurotransmitter systems and providing neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study conducted by Fischer et al. demonstrated that derivatives of benzamide could significantly inhibit the growth of multiple myeloma cells by inducing apoptosis through specific signaling pathways. This suggests that this compound may possess similar properties warranting further investigation .

Case Study 2: Protein Targeting

Research published in Nature explored the use of small molecules for targeted degradation of oncogenic proteins. The findings indicated that compounds structurally related to this compound could effectively recruit E3 ligases to promote the degradation of target proteins involved in tumorigenesis .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Linked Heterocycles

Imidazole vs. Benzimidazole Derivatives
  • Pharmacological Impact : Benzimidazole derivatives often exhibit stronger π-π stacking interactions with receptor aromatic residues, but imidazole-based compounds may improve solubility due to reduced hydrophobicity .
Thiophene and Pyrazole Derivatives
  • Example: {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone incorporates a thieno-pyrazole ring, which introduces sulfur-based electronic effects and planar rigidity.

Substituent Effects on the Aromatic Ring

Fluorophenyl Positional Isomerism
  • 4-Fluorophenyl (Target) vs. 2-Fluorophenyl : The compound in uses a 2-fluorophenyl group, which may sterically hinder interactions with receptor subpockets compared to the 4-fluoro isomer’s optimal positioning for hydrogen bonding .
Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Characterization Methods
Target Compound (Hypothetical) ~329.3 N/A NMR, MS (similar to )
(4-Benzhydrylpiperazin-1-yl)(1H-imidazol-1-yl)methanone analogs 450–550 132–230 ¹H/¹³C/¹⁹F NMR, ESI-MS
JNJ-7753707 258.3 N/A GTPγS binding assays, MS

Pharmacological Profiles

  • Receptor Affinity: The target compound’s imidazole and 4-fluorophenyl groups align with JNJ-7753707, a histamine H3 receptor ligand (Ki < 100 nM) . Thieno-pyrazole derivatives () may target serotonin or dopamine receptors due to sulfur-containing heterocycles .
  • Selectivity: Piperazine-methanone derivatives with bulkier substituents (e.g., benzimidazole) show reduced blood-brain barrier penetration compared to imidazole-based compounds .

Biological Activity

2-Chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, with the CAS number 1351648-59-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClNO₂S, with a molecular weight of 295.8 g/mol. The compound features a chlorobenzamide structure with a hydroxyethyl side chain and a methylthiophene moiety.

PropertyValue
Molecular FormulaC₁₄H₁₄ClNO₂S
Molecular Weight295.8 g/mol
CAS Number1351648-59-3

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzamide derivatives with hydroxylated ethyl groups and methylthiophene intermediates. The specific synthetic route can vary, but it often includes steps such as Friedel-Crafts acylation and subsequent functional group modifications to introduce the hydroxy and methylthiophene substituents.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as follows:

CompoundTarget OrganismMIC (µg/mL)
Benzamide Derivative AStaphylococcus aureus25
Benzamide Derivative BEscherichia coli50
2-Chloro-N-[...]-BenzamideBacillus subtilis12.5

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The presence of the chlorobenzamide core may enhance binding affinity to biological targets, while the methylthiophene moiety could provide additional stabilization through π-π stacking interactions.

Case Studies and Research Findings

  • Antibacterial Studies : A study published in Journal of Medicinal Chemistry explored various benzamide derivatives, including those structurally similar to 2-chloro-N-[...]-benzamide. The results indicated significant activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibiotics .
  • Antifungal Activity : Another investigation assessed the antifungal properties of related compounds against Candida albicans. Certain derivatives demonstrated effective inhibition, suggesting that modifications to the benzamide scaffold can enhance antifungal activity .
  • In Vitro Assays : Various in vitro assays have been conducted to evaluate the cytotoxicity and efficacy of benzamide derivatives on cancer cell lines. Results indicated that some compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step pathway:

Core Benzamide Formation : React 2-chlorobenzoic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group, followed by reaction with 2-amino-2-(3-methylthiophen-2-yl)ethanol under controlled pH (7–8) to form the amide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product. Yield optimization (65–80%) depends on solvent choice (DMF or THF), temperature (0–25°C), and stoichiometric ratios of reagents .

Q. Critical Parameters :

  • Solvent Polarity : Higher polarity solvents (DMF) improve solubility of intermediates but may require longer reaction times.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during amide coupling.

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: Analytical techniques are employed in tandem:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl group (δ 3.8–4.2 ppm) and thiophene protons (δ 6.5–7.1 ppm) .
  • HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 323.08 (calculated for C15_{15}H15_{15}ClNO2_2S) .

Q. What preliminary biological screening approaches are used to assess its activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Target Prediction : SwissTargetPrediction or AutoDock Vina for preliminary docking studies with enzymes like COX-2 or kinases .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., 10 µM vs. 25 µM) may arise from assay variability or target promiscuity. Strategies include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions with targets like EGFR or PARP .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by minor structural variations (e.g., methylthiophene vs. unsubstituted thiophene) .
  • Meta-Analysis : Cross-reference data from PubChem BioAssay and ChEMBL to identify consensus targets .

Q. What challenges exist in crystallographic refinement, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Twinned Crystals : Common due to flexible hydroxyethyl group; use SHELXD for twin law identification .
    • Disorder : The methylthiophene moiety may require anisotropic displacement parameter (ADP) constraints .
  • Refinement Workflow :
    • Data Collection : High-resolution (<1.0 Å) synchrotron data.
    • SHELXL : Apply TWIN/BASF commands for twinning correction and HKLF5 format for intensity integration .
    • Validation : Rint_{int} < 5%, CCDC deposition (e.g., CCDC 2345678).

Q. How can solubility and bioavailability be optimized without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxy group for enhanced aqueous solubility, cleaved in vivo by phosphatases .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release; characterize via dynamic light scattering (DLS) .
  • LogP Optimization : Reduce LogP from 3.9 (predicted) to <3.0 via sulfonate or PEGylation, monitored by shake-flask method .

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